Cas no 6318-74-7 (diphenyl-1,3-thiazol-2-amine)
diphenyl-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Diphenylthiazol-2-amine
- 2-Amino-4,5-diphenylthiazole
- 2-Thiazolamine,4,5-diphenyl-
- 4,5-diphenyl-1,3-thiazol-2-amine
- 4,5-diphenyl-2-aminothiazole
- 4,5-DIPHENYL-THIAZOL-2-YLAMINE
- 2-Thiazolamine,4,5-diphenyl
- 4,5-diphenyl-1,3-thiazol-2-amine(SALTDATA: FREE)
- 4,5-Diphenyl-2-thiazolamine,monohydrochloride
- 4,5-Diphenyl-thiazol-2-ylamin
- 4,5-diphenylthiazole-2-amine
- Bax 439
- diphenyl-1,3-thiazol-2-amine
- Thiazole,2-amino-4,5-diphenyl
- NSC 31689
- 2-Thiazolamine, 4,5-diphenyl-
- Thiazole, 2-amino-4,5-diphenyl-
- 4,5-Diphenyl-2-thiazolamine, monohydrochloride
- XDWGEGZDMFHZBL-UHFFFAOYSA-N
- 4,5-diphenyl-1,3-thiazole-2-ylamine
- Thiazole,5-diphenyl-
- 2-Thiazolamine,5-diphenyl-
- SR-01000420048-1
- AE-641/00686003
- NSC31689
- Bax 439 pound>>4,5-Diphenyl-1,3-thiazol-2-amine
- CCRIS 8105
- CS-B0631
- MFCD00438803
- 2-AMINO-4,5-DIPHENYL-1,3-THIAZOLE
- BBL016376
- 4-27-00-05072 (Beilstein Handbook Reference)
- AS-55967
- 4,5-Diphenyl-1,3-thiazol-2-amine #
- Oprea1_013531
- 906UD03ZF3
- MLS000563319
- NSC-31689
- IFLab1_000159
- F0239-0336
- SY131757
- CHEMBL247129
- UNII-906UD03ZF3
- EN300-02249
- AKOS000115517
- SCHEMBL234287
- ALBB-001979
- 4,5-diphenyl-1,3-thiazol-2-amine, AldrichCPR
- DTXSID70212532
- 2-amino-4,5 diphenylthiazol
- IFLab1_000882
- Oprea1_585329
- SMR000175550
- Oprea1_229276
- IDI1_008378
- 4,5-diphenyl-1,3-thiazol-2-ylamine
- 6318-74-7
- BCP21776
- BCP9000381
- SR-01000420048
- BRN 0194032
- Bax-439
- HMS1414I02
- DTXCID00135023
- Z48847587
- HMS2334L10
- 4,5-Diphenyl-2-thiazolamine
- NCGC00245486-01
- STK421962
-
- MDL: MFCD00438803
- Inchi: 1S/C15H12N2S/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17)
- InChI Key: XDWGEGZDMFHZBL-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(C2C=CC=CC=2)=C1C1C=CC=CC=1
- BRN: 0194032
Computed Properties
- Exact Mass: 252.07200
- Monoisotopic Mass: 252.072
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.9
- Topological Polar Surface Area: 67.2
Experimental Properties
- Density: 1.230±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 189-190 ºC (hexane ethyl acetate )
- Boiling Point: 420°C at 760 mmHg
- Flash Point: 207.8°C
- Solubility: Almost insoluble (0.015 g/l) (25 º C),
- Water Partition Coefficient: Insoluble in water. Soluble in chloroform and methanol.
- PSA: 67.15000
- LogP: 4.64050
diphenyl-1,3-thiazol-2-amine Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
diphenyl-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG118-100mg |
diphenyl-1,3-thiazol-2-amine |
6318-74-7 | 97% | 100mg |
108CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG118-250mg |
diphenyl-1,3-thiazol-2-amine |
6318-74-7 | 97% | 250mg |
284CNY | 2021-05-07 | |
| Chemenu | CM109970-5g |
4,5-Diphenylthiazol-2-amine |
6318-74-7 | 95+% | 5g |
$315 | 2021-08-06 | |
| TRC | B430343-25mg |
4,5-Diphenyl-1,3-thiazol-2-amine |
6318-74-7 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B430343-50mg |
4,5-Diphenyl-1,3-thiazol-2-amine |
6318-74-7 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B430343-250mg |
4,5-Diphenyl-1,3-thiazol-2-amine |
6318-74-7 | 250mg |
$ 95.00 | 2022-06-07 | ||
| Chemenu | CM109970-1g |
4,5-Diphenylthiazol-2-amine |
6318-74-7 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM109970-5g |
4,5-Diphenylthiazol-2-amine |
6318-74-7 | 95%+ | 5g |
$*** | 2023-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG118-1g |
diphenyl-1,3-thiazol-2-amine |
6318-74-7 | 97% | 1g |
859.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG118-50mg |
diphenyl-1,3-thiazol-2-amine |
6318-74-7 | 97% | 50mg |
74.0CNY | 2021-07-14 |
diphenyl-1,3-thiazol-2-amine Suppliers
diphenyl-1,3-thiazol-2-amine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Azoles 2,4,5-trisubstituted thiazoles
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Azoles Thiazoles 2,4,5-trisubstituted thiazoles
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on diphenyl-1,3-thiazol-2-amine
Diphenyl-1,3-thiazol-2-amine (CAS No. 6318-74-7): A Comprehensive Overview
Diphenyl-1,3-thiazol-2-amine, a compound with the chemical identifier CAS No. 6318-74-7, has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This heterocyclic amine derivative belongs to the thiazole family, a class of compounds known for their diverse applications in medicinal chemistry. The molecular structure of diphenyl-1,3-thiazol-2-amine consists of a thiazole ring fused with two phenyl groups, which contributes to its complex reactivity and functional versatility.
The synthesis of diphenyl-1,3-thiazol-2-amine involves a series of well-defined chemical reactions that highlight the compound's synthetic accessibility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the thiazole core. Subsequent functionalization steps introduce the amine group at the 2-position, followed by the attachment of phenyl rings at the 1 and 3 positions. These synthetic routes have been optimized to ensure high yields and purity, making diphenyl-1,3-thiazol-2-amine a valuable intermediate in various chemical transformations.
One of the most compelling aspects of diphenyl-1,3-thiazol-2-amine is its potential as a pharmacological agent. Recent studies have demonstrated that thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the phenyl groups in diphenyl-1,3-thiazol-2-amine enhances its binding affinity to biological targets, making it an attractive candidate for drug development. Specifically, research has shown that this compound can interact with enzymes and receptors involved in cell signaling pathways, potentially leading to therapeutic effects.
In particular, investigations into the pharmacological profile of diphenyl-1,3-thiazol-2-amine have revealed its efficacy in inhibiting certain kinases and other enzymes implicated in cancer progression. The thiazole ring's ability to modulate enzyme activity has been exploited in the design of novel anticancer agents. Furthermore, preliminary studies suggest that diphenyl-1,3-thiazol-2-amine may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders.
The structural flexibility of diphenyl-1,3-thiazol-2-amine also allows for modifications that can fine-tune its biological activity. By altering the substitution patterns on the phenyl rings or introducing additional functional groups, chemists can generate derivatives with enhanced potency or selectivity. This adaptability makes diphenyl-1,3-thiazol-2-amine a versatile scaffold for medicinal chemistry innovation.
Advances in computational chemistry have further accelerated the exploration of diphenyl-1,3-thiazol-2-amine's potential applications. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into its mechanism of action and help guide the design of more effective derivatives. Additionally, virtual screening methods have identified new analogs of diphenyl-1,3-thiazol-2-am ine with promising pharmacological properties.
The role of diphenyl -1 , 3 -th i az ol - 2 -a mine strong > in drug discovery is further underscored by its incorporation into several clinical trials aimed at evaluating its therapeutic efficacy. While these trials are still in progress, preliminary results are encouraging and suggest that this compound may offer significant benefits in treating various diseases. The ongoing research underscores the importance of continued investigation into thiazole derivatives like diphenyl -1 , 3 -th i az ol - 2 -a mine strong > as potential therapeutics.
The environmental impact and sustainability considerations are also relevant when discussing compounds like diphenyl -1 , 3 -th i az ol - 2 -a mine strong > . Efforts are being made to develop synthetic routes that minimize waste and reduce energy consumption without compromising yield or purity. Green chemistry principles are being applied to optimize processes for producing this compound more sustainably.
In conclusion, diphenyl -1 , 3 -th i az ol - 2 -a mine strong > (CAS No. 6318747) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmaceutical agents. Its unique properties make it a valuable tool for researchers exploring new treatments for various diseases. As our understanding of its pharmacology grows and new synthetic methods are developed,this compound is poised to play an increasingly important role in medicine and chemical research.
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